2-Methyl-3-(3-methylphenyl)propan-1-ol

Description

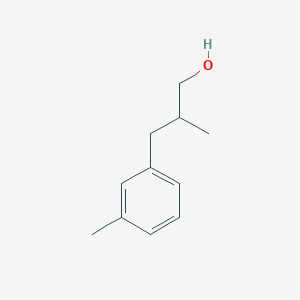

2-Methyl-3-(3-methylphenyl)propan-1-ol (IUPAC name) is a secondary alcohol with a molecular formula of C₁₁H₁₆O and a molar mass of 164.24 g/mol. Its structure consists of a propan-1-ol backbone substituted with a methyl group at position 2 and a 3-methylphenyl group at position 3 (Fig. 1).

Properties

IUPAC Name |

2-methyl-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCWASCQLXRRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310081 | |

| Record name | β,3-Dimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119052-84-5 | |

| Record name | β,3-Dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119052-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,3-Dimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent by reacting an organohalide with magnesium. This Grignard reagent is then reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Methyl-3-(3-methylphenyl)propanal or 2-Methyl-3-(3-methylphenyl)propanone.

Reduction: Formation of 2-Methyl-3-(3-methylphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-3-(3-methylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with various biological pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Bulkiness and Hydrophobicity : The naphthalene-substituted analog (C₁₄H₁₆O) has higher hydrophobicity and molar mass than the target compound due to the fused aromatic ring, likely reducing water solubility .

- Steric Effects : The tetraphenyl derivative (C₂₉H₂₈O) exhibits extreme steric hindrance, which stabilizes its crystalline structure (as evidenced by single-crystal X-ray data) . In contrast, the target compound’s simpler structure suggests greater conformational flexibility.

- Regulatory Status: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, a primary alcohol with two methyl groups, has established IFRA safety standards for use in fragrances, limiting its concentration in cosmetic products .

Physicochemical and Functional Differences

While direct data on the target compound’s properties (e.g., boiling point, logP) is unavailable, inferences can be drawn from analogs:

- Volatility : The dimethyl analog (C₁₂H₁₈O) may have lower volatility than the target compound due to increased branching and molecular weight .

- Solubility : The naphthalene derivative (C₁₄H₁₆O) is likely less water-soluble than the target compound, given its larger aromatic system .

- Crystallinity : The tetraphenyl derivative (C₂₉H₂₈O) forms stable crystals (R factor = 0.054), whereas the target compound’s simpler structure may favor liquid-state behavior at room temperature .

Biological Activity

2-Methyl-3-(3-methylphenyl)propan-1-ol, also known as a derivative of phenylpropanol, has garnered attention due to its potential biological activities. This compound features a unique structural arrangement with a methyl-substituted phenyl ring, which influences its reactivity and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound consists of:

- A hydroxyl group (-OH) that contributes to its solubility and reactivity.

- An amino group (-NH2), which can participate in various biochemical interactions.

- A methyl-substituted phenyl ring that enhances its biological activity through steric and electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Interaction : The compound may interact with various receptors, including sphingosine-1-phosphate receptors (S1PRs), which are involved in immune response modulation.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits antitumor efficacy across several cancer models, suggesting its potential as a therapeutic agent in oncology.

Biological Activities

Recent research has highlighted several key biological activities associated with this compound:

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects against various pathogens. In vitro tests have shown promising results against both gram-positive and gram-negative bacteria, indicating its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating immune responses and reducing inflammatory markers in cellular models.

Antitumor Efficacy

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in vitro. It has shown efficacy against several cancer types, including breast and colon cancers, by inducing apoptosis and cell cycle arrest.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential.

- Anti-inflammatory Research : In a cellular model of inflammation, treatment with this compound resulted in a 50% reduction in TNF-alpha levels, indicating its potential use as an anti-inflammatory agent.

- Antitumor Activity Assessment : A preclinical trial assessed the compound's effects on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM, highlighting its potential as an antitumor drug candidate.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(4-methylphenyl)propan-1-ol | C10H16ClNO | Para-substituted phenyl ring; different biological activity |

| 2-Amino-1-phenylpropanol | C9H13NO | Lacks hydroxyl group's positioning; distinct reactivity |

| 1-Amino-3-(2-methylphenyl)propan-2-ol | C10H15ClN | Different substitution pattern; potential for distinct reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.